molecular formula C18H22N8 B2599908 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine CAS No. 2198365-44-3

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2599908
CAS No.: 2198365-44-3
M. Wt: 350.43
InChI Key: CEQGUMSAEZDLBJ-UHFFFAOYSA-N
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Description

The compound N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural attributes include:

  • A 3-cyclobutyl substituent on the triazolopyridazine ring, which may enhance lipophilicity and influence target binding .
  • A N,6-dimethylpyrimidin-4-amine side chain, likely facilitating hydrogen bonding or π-stacking in biological targets .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-8-17(20-11-19-12)24(2)14-9-25(10-14)16-7-6-15-21-22-18(26(15)23-16)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQGUMSAEZDLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazine ring.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrimidine moiety to the existing structure using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & Structure Core Structure Key Substituents Biological Activity/Application Reference
Target Compound : N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine [1,2,4]Triazolo[4,3-b]pyridazine 3-Cyclobutyl, 6-azetidin-3-yl, pyrimidin-4-amine Hypothesized kinase inhibition or anticancer activity (inferred from analogs)
Lin28-1632 : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, phenylacetamide Lin28 inhibition; reduces cancer stem cell (CSC) tumorsphere formation
Compound 18 : N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, 8-(4-methoxybenzyl) Synthetic intermediate; uncharacterized biological activity
7n : 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine Quinazoline 6-Aminopyridin-3-yl, N-methyl-p-tolyl Antiproliferative activity (unspecified targets)
E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid [1,2,4]Triazolo[4,3-b]pyridazine Propenoic acid, benzoylamino Potential enzyme inhibition (e.g., COX or kinases)

Key Findings from Comparative Analysis:

Structural Flexibility vs. The cyclobutyl group may enhance membrane permeability relative to the methoxybenzyl group in Compound 18, which could limit bioavailability .

Biological Target Implications :

  • Lin28-1632’s phenylacetamide moiety enables allosteric Lin28 inhibition, rescuing let-7 miRNA function and promoting CSC differentiation . The target compound’s pyrimidin-4-amine group could similarly engage in hydrogen bonding but with distinct targets (e.g., kinases) .
  • Quinazoline derivatives (e.g., 7n) lack the triazolopyridazine core but share amine-based side chains, suggesting divergent mechanisms of action despite structural overlap .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods for N,N6-substituted triazolopyridazines (e.g., coupling cyclobutyl-azetidine intermediates via Pd-catalyzed reactions), as described for analogs in .

Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H19N7C_{17}H_{19}N_7, with a molecular weight of approximately 354.385 Da. It features multiple functional groups and heterocyclic rings, which contribute to its pharmacological properties. The structural complexity enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₉N₇
Molecular Weight354.385 g/mol
Melting Point188–189 °C
AppearancePale yellow solid

The mechanism of action for this compound likely involves high-affinity binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity and influences various biological pathways critical for therapeutic effects.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and inhibitory effects against various cancer cell lines. For instance, compounds similar to the one have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated moderate to high cytotoxicity with IC50 values comparable to established anticancer drugs.
  • Kinase Inhibition: The compound has been evaluated for its inhibitory activity against c-Met kinase, a target implicated in cancer progression. Some derivatives showed IC50 values in the low micromolar range, indicating potent inhibition.

Case Studies

  • Cytotoxicity Evaluation:
    • A study reported that derivatives of triazolo-pyridazine exhibited significant cytotoxic effects on A549 and MCF-7 cells with IC50 values ranging from 1.06 μM to 2.73 μM .
    • The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase.
  • Enzymatic Activity:
    • Compounds were tested for their ability to inhibit c-Met kinase activity using an enzymatic assay, showing promising results that warrant further investigation into their therapeutic potential .

Potential Applications

The unique structure of this compound suggests various applications in medicinal chemistry:

  • Anticancer Agents: Due to its cytotoxic properties against cancer cell lines.
  • Enzyme Inhibitors: Potential use in targeting specific kinases involved in disease pathways.

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